Tert-butyl ((5-aminobicyclo[3.2.1]octan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((5-aminobicyclo[3.2.1]octan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of aminobicyclo[3.2.1]octane, featuring a tert-butyl carbamate group attached to the nitrogen atom of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-aminobicyclo[3.2.1]octan-1-yl)methyl)carbamate typically involves the following steps:
Bicyclic Core Formation: The bicyclic core, aminobicyclo[3.2.1]octane, is synthesized through a series of organic reactions, including cyclization and amination processes.
Carbamate Formation: The aminobicyclo[3.2.1]octane core is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, with solvents like dimethylformamide (DMF) and acetonitrile.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents on the bicyclic core.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-butyl ((5-aminobicyclo[3.2.1]octan-1-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Tert-butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate: A structurally related compound with a different bicyclic core.
Tert-butyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate: Another closely related compound with variations in the substituents.
Uniqueness: Tert-butyl ((5-aminobicyclo[3.2.1]octan-1-yl)methyl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate group, which provides distinct chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl N-[(5-amino-1-bicyclo[3.2.1]octanyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-13-5-4-6-14(15,9-13)8-7-13/h4-10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABNFJPEWECKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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